molecular formula C20H13BrN2O2S B2551558 N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-bromobenzamide CAS No. 332152-65-5

N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-bromobenzamide

Cat. No. B2551558
CAS RN: 332152-65-5
M. Wt: 425.3
InChI Key: ZMCDCBHZASMZBG-UHFFFAOYSA-N
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Description

“N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-bromobenzamide” is a compound that belongs to the benzothiazole family . Benzothiazoles are known for their strong fluorescence and luminescence properties . They have been used in the synthesis of anti-tubercular compounds .


Synthesis Analysis

The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .


Molecular Structure Analysis

The molecular structure of benzothiazole derivatives has been studied extensively. The benzothiazole and chromene ring systems are almost coplanar, with their planes parallel .


Chemical Reactions Analysis

Benzothiazole derivatives have been involved in various chemical reactions. For instance, the reaction of salicylaldehyde with 2-cyano-methyl-benzoxazole, -benzimidazole, and -benzothiazole, respectively, has been reported .


Physical And Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives can vary. For instance, some benzothiazole derivatives have shown strong fluorescence and luminescence properties .

Scientific Research Applications

Antifungal Activity

The combination of benzothiazole and quinoline moieties in this compound makes it an interesting candidate for antifungal research. Several studies have investigated its effectiveness against fungal pathogens such as Colletotrichum orbiculare, Botrytis cinerea, and Rhizoctonia solani. The compound has demonstrated promising antifungal activity, potentially offering an alternative to existing fungicides .

Anticonvulsant Properties

In pharmacological studies, derivatives of this compound have been evaluated for their anticonvulsant effects. Notably, compounds like 3n and 3q exhibited significant anticonvulsant activity, with protective indices surpassing those of phenobarbital and valproate. These findings suggest potential applications in managing epilepsy and related disorders .

Anti-Inflammatory and Analgesic Effects

Certain derivatives containing the benzothiazole and quinoline motifs have shown potent anti-inflammatory and analgesic activities. These properties make them interesting candidates for drug development in pain management and inflammation-related conditions .

Antitumor and Cytotoxic Activity

Functionalized quinolines, including those found in this compound, have been associated with antitumor and cytotoxic effects. In particular, a derivative demonstrated potent activity against prostate cancer cells. Further exploration of its cytotoxic potential could lead to novel cancer therapies .

Potential Anti-HIV Activity

Some derivatives containing the thiazole moiety have displayed anti-HIV activity. While more research is needed, this compound’s structural features warrant investigation for potential antiviral applications .

Other Biological Activities

Thiazole-containing compounds have been linked to various biological activities, including antimicrobial, antiparkinsonian, and antidiabetic effects. Similarly, functionalized quinolines have shown promise in treating hypertension, tuberculosis, and diabetes. Exploring these avenues could reveal additional applications for this compound .

Future Directions

Benzothiazole derivatives continue to be a focus of research due to their promising biological activities. Future research may focus on further exploring their potential uses, particularly in the field of medicinal chemistry .

properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-4-bromobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13BrN2O2S/c21-13-7-5-12(6-8-13)19(25)22-14-9-10-17(24)15(11-14)20-23-16-3-1-2-4-18(16)26-20/h1-11,24H,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMCDCBHZASMZBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C3=C(C=CC(=C3)NC(=O)C4=CC=C(C=C4)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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